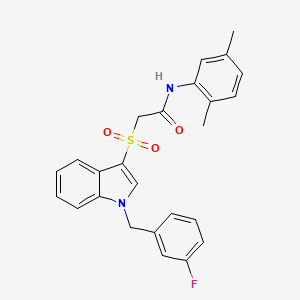

N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O3S/c1-17-10-11-18(2)22(12-17)27-25(29)16-32(30,31)24-15-28(23-9-4-3-8-21(23)24)14-19-6-5-7-20(26)13-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDKJYVJMQMRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a 3-fluorobenzyl halide.

Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 2,5-dimethylaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl rings, leading to the formation of quinone-like structures.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and indole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfides or sulfoxides.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of fluorescent markers due to its aromatic structure.

Medicine

Medically, this compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors. Its structural features make it a candidate for the development of anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole and phenyl rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Position and Bioactivity

- Fluorobenzyl Position : The target compound’s 3-fluorobenzyl group (vs. 4-fluorobenzyl in ) may alter electronic distribution and steric interactions with biological targets. Meta-substitution could enhance metabolic stability compared to para-substitution .

- Dimethylphenyl Regioisomerism : The 2,5-dimethylphenyl acetamide (target) vs. 2,3-dimethylphenyl () introduces distinct steric environments. Ortho-substitution in the latter may hinder rotational freedom, affecting binding affinity .

Sulfonyl vs. Carbonyl Linkages

- The sulfonyl group in the target compound (vs. Sulfonamides are also more resistant to hydrolysis compared to esters or amides .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Stability Data

- Crystal Packing : The target compound’s sulfonyl group may promote stronger intermolecular interactions (e.g., N–H⋯O) compared to dichlorophenyl derivatives, enhancing crystalline stability .

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C₁₅H₁₆FNO₂S

- Molecular Weight : 293.36 g/mol

- CAS Number : 1020943-55-8

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been studied for its potential as an inhibitor of certain enzymes that play roles in metabolic disorders.

Biological Activity Overview

The compound exhibits several biological activities, including:

-

Enzyme Inhibition :

- α-Glucosidase Inhibition : Studies indicate that derivatives of the compound demonstrate significant inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can delay glucose absorption, making it a candidate for managing type 2 diabetes .

- Tyrosinase Inhibition : The compound has also shown potential as a tyrosinase inhibitor, which is relevant in the treatment of hyperpigmentation disorders .

-

Anticancer Properties :

- Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved remain under investigation.

Case Study 1: α-Glucosidase Inhibition

A recent study evaluated the α-glucosidase inhibitory activity of several derivatives of this compound. The results demonstrated varying degrees of inhibition, with some derivatives achieving IC₅₀ values below 100 µM, indicating potent activity against the enzyme .

| Compound | IC₅₀ (µM) |

|---|---|

| Derivative A | 90 ± 5 |

| Derivative B | 75 ± 3 |

| Derivative C | 120 ± 8 |

Case Study 2: Tyrosinase Inhibition

In another investigation focusing on skin-related applications, the compound was tested for its tyrosinase inhibitory effects. The most active derivatives exhibited IC₅₀ values significantly lower than those of standard inhibitors like kojic acid .

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 25 ± 2 |

| Kojic Acid | 50 ± 4 |

Research Findings

Research indicates that modifications to the structure of this compound can enhance its biological activity. For instance:

- Substituting different functional groups on the indole moiety has been shown to modulate enzyme inhibition potency.

- The presence of fluorine atoms in certain positions has been correlated with increased binding affinity to target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.